molecular formula C15H11ClO6 B104973 Aurantinidin CAS No. 25041-66-1

Aurantinidin

Cat. No.: B104973
CAS No.: 25041-66-1
M. Wt: 322.69 g/mol
InChI Key: ISJQFQSYBIWCHP-UHFFFAOYSA-N
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Description

Aurantinidin is a water-soluble, red plant dye . It is a member of the class of compounds known as anthocyanidins and is a hydroxy derivative of pelargonidin . This compound has been reported to occur in Impatiens aurantiaca (Balsaminaceae), and also in cultivars from genus Alstroemeria .


Synthesis Analysis

A complete conformational analysis on the isolated and PCM modeled aqueous solution cationic, neutral, and anionic forms of this compound was carried out at the B3LYP/6–31++G (d,p) level . The most stable conformers of isolated cationic and neutral forms of this compound are completely planar, whereas ring B and 3OH are significantly twisted with regard to the AC system in the anion .


Molecular Structure Analysis

The plane of the B ring is slightly rotated with regard to the AC bicycle even in the most stable conformers of the cation and quinonoidal form . The most stable conformers of the cation, in both gas phase and aqueous solution, display anti and syn orientations for hydroxyls at 3 and 5 positions .


Chemical Reactions Analysis

The most stable tautomer of neutral this compound is obtained by deprotonating hydroxyl at C5 in gas phase, but at C7 in water solution, according to PCM . Also, the most stable tautomer of the anion is different in gas phase (hydrogens are abstracted from hydroxyls at C5 and C4’) and PCM calculations for water solution (C3 and C5) .


Physical and Chemical Properties Analysis

This compound has a chemical formula of C15H11O6+ and a molar mass of 287.24 g/mol . It is a water-soluble compound . More detailed physical and chemical properties would require specific experimental measurements or computational modeling.

Scientific Research Applications

1. Solar Cell Efficiency Improvement

Aurantinidin has been studied for its potential in improving the efficiency of dye-sensitized solar cells. Researchers have modeled modifications to this compound's molecular structure, demonstrating improvements in its electron injection properties, light-harvesting efficiencies, and open-circuit photovoltages, which are crucial for solar cell performance (Obasuyi, Glossman-Mitnik, & Flores-Holguín, 2020).

2. Anticancer Agent

Auraptene, a compound isolated from Citrus aurantium, which contains this compound, has shown potential as an anticancer agent. It has demonstrated inhibitory and chemo-preventive effects on various cancer cell lines, affecting cell growth, inflammation, and apoptosis. It modulates intracellular signaling pathways, showing promise in cancer treatment (Tayarani-Najaran, Tayarani-Najaran, & Eghbali, 2021).

3. Anti-Ischemic Effects

Aurantii Fructus, containing this compound, has been studied for its anti-ischemic effects. It has shown significant prevention of decreases in perfusion pressure, aortic flow, coronary flow, and cardiac output under ischemic conditions in isolated rat hearts, suggesting its potential in treating ischemic heart conditions (Kang et al., 2007).

4. Gastrointestinal Motility Improvement

The components of Aurantii Fructus, which include this compound, have been identified as potentially beneficial for improving gastrointestinal motility disorders. A comprehensive analysis of its chemical components and their effects on gastrointestinal functions has been conducted, highlighting its therapeutic potential in this area (He et al., 2018).

5. Antioxidant and Anti-inflammatory Properties

This compound, through its presence in Citrus aurantium, has been associated with antioxidant and anti-inflammatory properties. These effects are beneficial in various health conditions, including reducing neuroinflammation and potentially contributing to the modulation of neurotransmitter systems (Sasaki et al., 2019).

6. Anxiety Treatment

Studies involving Citrus aurantium, which contains this compound, have indicated its potential in treating anxiety. Its essential oils have shown anxiolytic effects in various stress conditions, suggesting its use in anxiety management (Mannucci et al., 2018).

Safety and Hazards

The safety and hazards of Aurantinidin are not explicitly mentioned in the papers retrieved. For detailed safety data, one should refer to the Material Safety Data Sheet (MSDS) of this compound .

Future Directions

Theoretical modifications of the molecular structure of Aurantinidin were modeled, and the optical and electrical properties were calculated by using density functional theory (DFT) and time-dependent DFT (TD–DFT) . The modifications improved the electron injection properties of the molecules with higher light-harvesting efficiencies . This suggests potential applications of this compound in dye-sensitized solar cells .

Properties

{ "Design of the Synthesis Pathway": "Aurantinidin can be synthesized through the condensation of 3,4-dihydroxybenzaldehyde with 2,4,5-trimethoxybenzyl alcohol, followed by oxidation and cyclization reactions.", "Starting Materials": ["3,4-dihydroxybenzaldehyde", "2,4,5-trimethoxybenzyl alcohol", "sodium chlorite", "sodium bicarbonate", "acetic acid", "ethanol"], "Reaction": ["Step 1: Condensation of 3,4-dihydroxybenzaldehyde with 2,4,5-trimethoxybenzyl alcohol in the presence of sodium bicarbonate and acetic acid to form a yellow precipitate.", "Step 2: Oxidation of the yellow precipitate with sodium chlorite in acetic acid to form a red solution.", "Step 3: Cyclization of the red solution by heating with ethanol to form aurantinidin."] }

CAS No.

25041-66-1

Molecular Formula

C15H11ClO6

Molecular Weight

322.69 g/mol

IUPAC Name

2-(4-hydroxyphenyl)chromenylium-3,5,6,7-tetrol;chloride

InChI

InChI=1S/C15H10O6.ClH/c16-8-3-1-7(2-4-8)15-11(18)5-9-12(21-15)6-10(17)14(20)13(9)19;/h1-6H,(H4-,16,17,18,19,20);1H

InChI Key

ISJQFQSYBIWCHP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C(C=C3C(=[O+]2)C=C(C(=C3O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C3C(=[O+]2)C=C(C(=C3O)O)O)O)O.[Cl-]

Synonyms

3,5,6,7-Tetrahydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium Chloride;  3,4’,5,6,7-Pentahydroxy-flavylium Chloride;  6-Hydroxypelargonidin;  6-Hydroxypelargonidin Chloride;  Aurantinidin;  Aurantinidol Chloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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